2-[3-Methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]acetamide
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Overview
Description
2-[3-Methoxypropyl(8-tricyclo[52102,6]decanyl)amino]acetamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]acetamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[5.2.1.02,6]decane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrogenation to saturate the double bonds.
Attachment of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the tricyclic core.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the amino group with 3-methoxypropyl bromide under basic conditions.
Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[3-Methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]acetamide can serve as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of novel compounds.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Medicine
Research into the pharmacological properties of this compound could reveal therapeutic applications, such as anti-inflammatory or analgesic effects, due to its structural similarity to known bioactive molecules.
Industry
In materials science, the compound could be used in the development of new polymers or as a component in specialty coatings and adhesives, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[3-Methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]acetamide exerts its effects depends on its interaction with molecular targets. Potential targets include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Ion Channels: The compound might influence ion channel function, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]ethanol
- 2-[3-Methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 2-[3-Methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]acetamide stands out due to its specific acetamide group, which may confer unique reactivity and biological activity. The presence of the methoxypropyl group also influences its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of 2-[3-Methoxypropyl(8-tricyclo[52102,6]decanyl)amino]acetamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[3-methoxypropyl(8-tricyclo[5.2.1.02,6]decanyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-20-7-3-6-18(10-16(17)19)15-9-11-8-14(15)13-5-2-4-12(11)13/h11-15H,2-10H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVMUFOWDHZDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(CC(=O)N)C1CC2CC1C3C2CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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